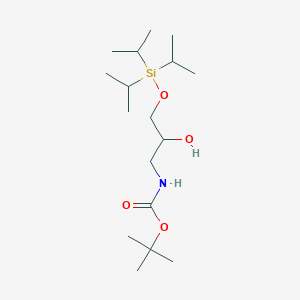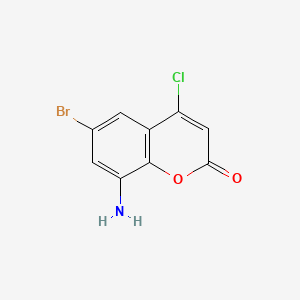
8-Amino-6-bromo-4-chlorocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-6-bromo-4-chlorocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries
準備方法
The synthesis of 8-Amino-6-bromo-4-chlorocoumarin typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of coumarin derivatives, followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Bromination and Chlorination: The coumarin core is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Chlorination is then carried out using chlorine gas or thionyl chloride.
Amination: The halogenated coumarin is then subjected to amination using ammonia or an amine source under conditions such as reflux in ethanol or other suitable solvents.
Industrial production methods may involve optimizing these reactions for scale-up, using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
8-Amino-6-bromo-4-chlorocoumarin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromo and chloro groups can be reduced to form dehalogenated products using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
8-Amino-6-bromo-4-chlorocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes at the cellular level.
Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals
作用機序
The mechanism of action of 8-Amino-6-bromo-4-chlorocoumarin involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications .
類似化合物との比較
8-Amino-6-bromo-4-chlorocoumarin can be compared with other coumarin derivatives, such as:
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Used in the synthesis of various pharmaceuticals.
6-Bromo-4-chlorocoumarin: Similar in structure but lacks the amino group, affecting its reactivity and applications.
The presence of the amino group in this compound enhances its reactivity and potential for forming more complex structures, making it unique among coumarin derivatives .
特性
分子式 |
C9H5BrClNO2 |
|---|---|
分子量 |
274.50 g/mol |
IUPAC名 |
8-amino-6-bromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-1-5-6(11)3-8(13)14-9(5)7(12)2-4/h1-3H,12H2 |
InChIキー |
KXEWZSOOYYZFOL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



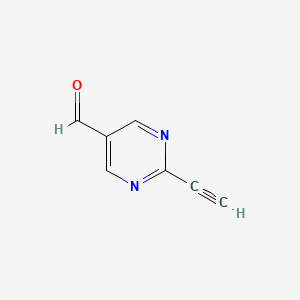
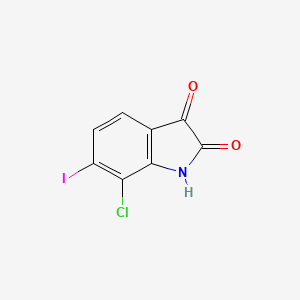
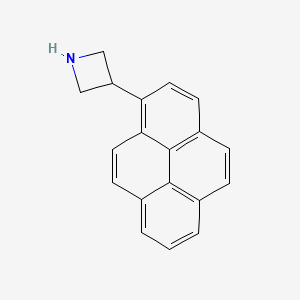
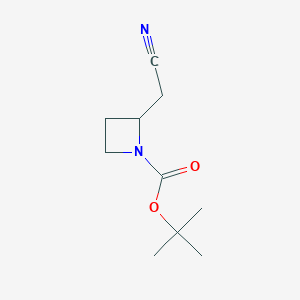
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
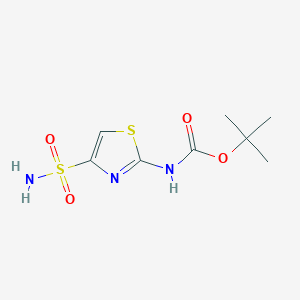
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
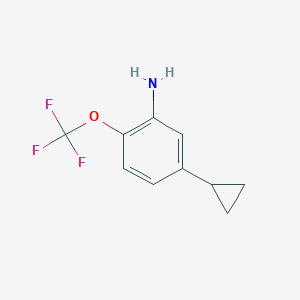
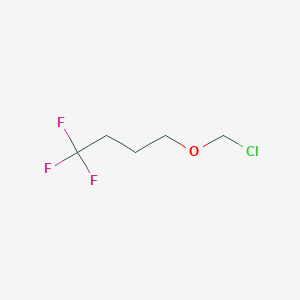
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)

